C33H42Fno6

Description

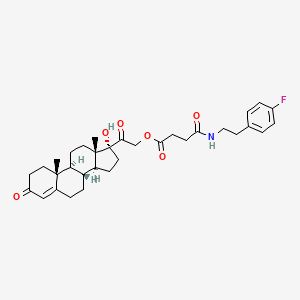

C33H42FNO6 is a fluorinated organic compound featuring a complex molecular architecture. Its structure, as inferred from crystallographic data, includes a 33-carbon backbone with fluorine, oxygen, and nitrogen atoms integrated into functional groups such as esters, amides, or nitro derivatives. Key structural parameters from synthesis studies include:

- Bond angles: For example, the C33'-C38'-C39' angle is 119.4(15)°, while the C37-C38'-C33" angle measures 121(2)°, indicating significant steric and electronic influences .

- Torsional parameters: The C4'-C5'-C45' and C6'-C5'-C45' angles are 131.8(6)° and 118.6(6)°, respectively, suggesting flexibility in the central carbon chain .

These geometric features contribute to the compound’s stability and reactivity, making it a candidate for pharmaceutical or material science applications.

Properties

Molecular Formula |

C33H42FNO6 |

|---|---|

Molecular Weight |

567.7 g/mol |

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-fluorophenyl)ethylamino]-4-oxobutanoate |

InChI |

InChI=1S/C33H42FNO6/c1-31-15-11-24(36)19-22(31)5-8-25-26(31)12-16-32(2)27(25)13-17-33(32,40)28(37)20-41-30(39)10-9-29(38)35-18-14-21-3-6-23(34)7-4-21/h3-4,6-7,19,25-27,40H,5,8-18,20H2,1-2H3,(H,35,38)/t25-,26+,27+,31+,32+,33+/m1/s1 |

InChI Key |

GQSYYJDKBKHBDE-MXCDKWNYSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C33H42FNO6 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include reactions such as esterification, amidation, and fluorination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. These processes are designed to optimize the efficiency and cost-effectiveness of the synthesis. Techniques such as continuous flow reactors and automated synthesis are commonly employed to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

C33H42FNO6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C33H42FNO6 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of C33H42FNO6 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Halogen Absence: Analog 2 (without fluorine) would lack the strong electronegativity-driven polarization seen in this compound, affecting solubility and intermolecular interactions .

Comparison with Functionally Similar Compounds

This compound may share functional similarities with phosphorus-containing compounds like DiDOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), a flame retardant highlighted in .

Table 2: Functional Comparison

Key Observations:

- Elemental Role: Fluorine in this compound vs. phosphorus in DiDOPO dictates divergent applications—fluorine aids in metabolic stability for pharmaceuticals, while phosphorus improves fire resistance .

Analytical Methods for Differentiation

highlights techniques such as X-ray crystallography (used in –3 for bond-angle determination) and chromatography to distinguish this compound from analogs. For example:

Biological Activity

The compound with the molecular formula C33H42FNO6 is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diverse structure that includes functional groups conducive to biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Many compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : The compound may demonstrate bactericidal or fungicidal properties against various pathogens, potentially making it useful in treating infections.

- Anti-inflammatory Properties : Compounds in this category often show promise in reducing inflammation, which is a common underlying factor in many chronic diseases.

Antioxidant Activity

Research indicates that compounds similar to this compound possess strong antioxidant capabilities. A study evaluating various phenolic compounds demonstrated that derivatives with similar functional groups exhibited significant free radical scavenging activity. This suggests that this compound could play a role in preventing oxidative damage in biological systems .

Case Studies

-

Case Study on Antioxidant Efficacy :

A recent investigation into the antioxidant properties of phenolic compounds revealed that derivatives with structural similarities to this compound effectively reduced oxidative stress markers in vitro. This study highlighted the compound's potential for therapeutic applications in oxidative stress-related conditions. -

Case Study on Antimicrobial Properties :

Another study focused on the synthesis of isatin derivatives demonstrated significant antibacterial activity against various strains of bacteria. The findings suggest that modifications to the molecular structure can enhance antimicrobial efficacy, indicating a pathway for optimizing this compound for pharmaceutical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.